molecular formula C21H22ClN3O3S B12184131 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide

Cat. No.: B12184131
M. Wt: 431.9 g/mol
InChI Key: NWLUXCUNPMTPOK-UHFFFAOYSA-N
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Description

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The final step involves the chlorination of the pyridine ring and the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenylthiol derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c1-13(2)25-15(4)14(3)18(29(27,28)16-9-6-5-7-10-16)20(25)24-21(26)17-11-8-12-23-19(17)22/h5-13H,1-4H3,(H,24,26)

InChI Key

NWLUXCUNPMTPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl)C(C)C)C

Origin of Product

United States

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